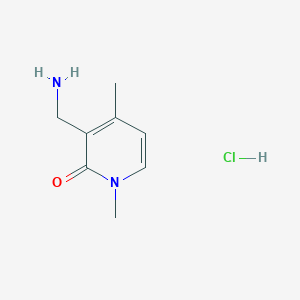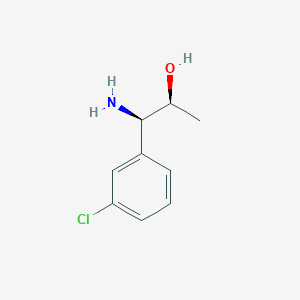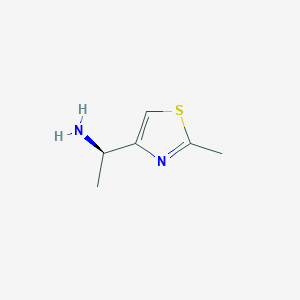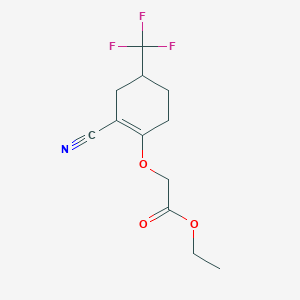
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a cyclohexene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学研究应用
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses.
相似化合物的比较
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates: These compounds share similar structural features and are synthesized using similar methods.
Trifluoromethylated heterocycles: These compounds also contain the trifluoromethyl group and exhibit similar chemical and biological properties.
属性
分子式 |
C12H14F3NO3 |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
ethyl 2-[2-cyano-4-(trifluoromethyl)cyclohexen-1-yl]oxyacetate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-18-11(17)7-19-10-4-3-9(12(13,14)15)5-8(10)6-16/h9H,2-5,7H2,1H3 |
InChI 键 |
YZKNJDZAPVTWEV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(CC(CC1)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


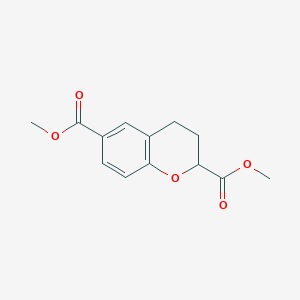
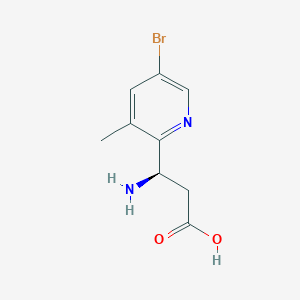
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
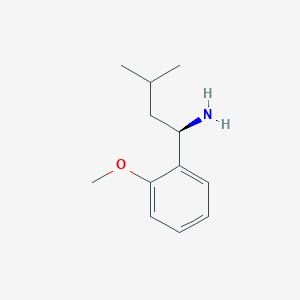
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
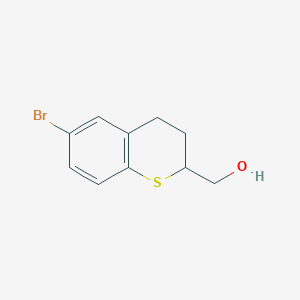
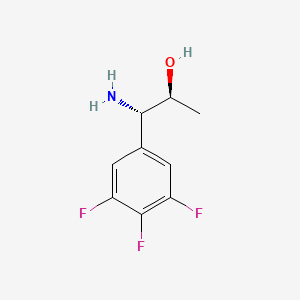

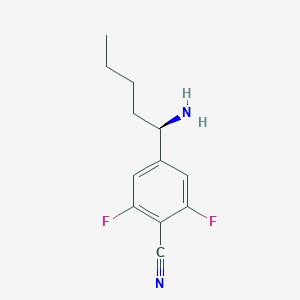
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
